3H-Indol-3-one, 4,5,6,7-tetrachloro-1,2-dihydro-

Description

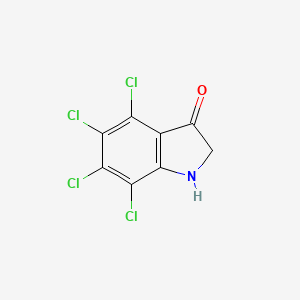

The compound 3H-Indol-3-one, 4,5,6,7-tetrachloro-1,2-dihydro- (hereafter referred to by its IUPAC name) is a chlorinated indole derivative. The core structure consists of an indole ring (a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing ring) substituted with four chlorine atoms at positions 4,5,6,7 and a ketone group at position 3. The "1,2-dihydro" designation indicates partial saturation of the indole ring, reducing aromaticity .

Key structural features include:

- Tetrachloro substitution: Chlorination at positions 4,5,6,7 increases molecular weight and may enhance stability or alter electronic properties.

- Partial saturation: The 1,2-dihydro modification affects conjugation and solubility.

Properties

CAS No. |

73384-98-2 |

|---|---|

Molecular Formula |

C8H3Cl4NO |

Molecular Weight |

270.9 g/mol |

IUPAC Name |

4,5,6,7-tetrachloro-1,2-dihydroindol-3-one |

InChI |

InChI=1S/C8H3Cl4NO/c9-4-3-2(14)1-13-8(3)7(12)6(11)5(4)10/h13H,1H2 |

InChI Key |

UVKYAVIASVBOME-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)C2=C(N1)C(=C(C(=C2Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis via Chlorinated Anthranilic Acid Derivatives and Acetic Anhydride

One classical approach involves the reaction of chlorinated anthranilic acid derivatives with acetic anhydride, followed by oxidation steps:

- Step 1: React 3,5-dichloro-N-(carboxymethyl)anthranilic acid with acetic anhydride.

- Step 2: Treat the intermediate with sodium hydroxide to process the product.

- Step 3: Subject the product to air oxidation to form the indol-3-one structure with tetrachloro substitution.

This method leverages the cyclization and oxidation of anthranilic acid derivatives to form the indole core with the desired chlorination pattern.

Cyclization in Acetic Anhydride and Sodium Acetate Trihydrate

Another preparation route involves:

- Using acetic anhydride and sodium acetate trihydrate as reaction media.

- The reaction proceeds with 3H-indol-3-one derivatives in glacial acetic acid containing chloride ions.

- This method facilitates the formation of 4,5,6,7-tetrachloro substitution on the indol-3-one ring system.

- The product is often isolated as a mixture of tetrachloro indigo dyes, indicating the compound’s role as a dye intermediate.

Catalyst-Free Reactions with Indole Derivatives

Recent studies have demonstrated catalyst-free synthesis of indole derivatives via reflux in acetone:

- Reactants such as ethyl bromocyanoacetate and indole derivatives are refluxed in acetone for several hours.

- This method yields substituted indole compounds efficiently without the need for metal catalysts.

- Although this method is more general for indole derivatives, it suggests potential for adaptation to chlorinated indol-3-one synthesis under appropriate conditions.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The air oxidation step in the anthranilic acid method is critical for forming the keto group at position 3 of the indole ring.

- The use of acetic anhydride and sodium acetate trihydrate provides a mild acidic environment conducive to cyclization and chlorination.

- Halogenation reactions require careful control of conditions (acidic or basic) to direct substitution and avoid over-chlorination or side reactions.

- Catalyst-free methods offer environmentally friendly alternatives but may require optimization for chlorinated substrates.

- The compound is often isolated as part of dye mixtures, indicating its industrial relevance in pigment synthesis.

Chemical Reactions Analysis

Types of Reactions

3H-Indol-3-one, 4,5,6,7-tetrachloro-1,2-dihydro- undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into more oxidized forms.

Reduction: Reducing agents can be used to convert the compound into less oxidized forms.

Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include methanesulfonic acid for Fischer indole synthesis and various oxidizing and reducing agents . Reaction conditions often involve reflux in methanol or other solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Fischer indole synthesis can yield tricyclic indole derivatives .

Scientific Research Applications

3H-Indol-3-one, 4,5,6,7-tetrachloro-1,2-dihydro- has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3H-Indol-3-one, 4,5,6,7-tetrachloro-1,2-dihydro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with analogous chlorinated heterocyclic compounds, focusing on molecular structure, applications, and physicochemical properties.

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Core Structure |

|---|---|---|---|---|

| 3H-Indol-3-one, 4,5,6,7-tetrachloro-1,2-dihydro- | C₈H₅Cl₄NO | ~397.92 (calc) | Cl (4,5,6,7), 3-oxo, 1,2-dihydro | Indole derivative |

| C.I. Pigment Yellow 138 (CAS 30125-47-4) | C₂₆H₈Cl₈N₂O₄ | 795.72 | Cl (4,5,6,7), isoindole-dione | Isoindole-dione |

| Tetrachlorophthalic Anhydride (CAS 117-08-8) | C₈Cl₄O₃ | 285.90 | Cl (4,5,6,7), anhydride | Benzofurandione |

| 6,6'-Dibromoindigo (CAS 19201-53-7) | C₁₆H₈Br₂N₂O₂ | 420.96 | Br (6,6'), indole-dione | Indigo derivative |

Key Differences and Similarities

Core Structure :

- The target compound is based on a 1,2-dihydroindol-3-one scaffold, whereas Pigment Yellow 138 and Tetrachlorophthalic Anhydride derive from isoindole-dione and benzofurandione structures, respectively. These differences influence electronic properties and applications .

- Compared to 6,6'-dibromoindigo, the substitution pattern (tetrachloro vs. dibromo) and saturation (1,2-dihydro vs. fully aromatic) distinguish reactivity and color properties .

Chlorination Effects :

- Tetrachloro substitution in all listed compounds enhances thermal stability and resistance to degradation. However, the position of chlorination (e.g., on indole vs. benzene rings) alters intermolecular interactions. For example, Pigment Yellow 138’s isoindole-dione structure with tetrachloro groups is optimized for use as a high-performance pigment .

Applications: Pigments: Pigment Yellow 138 and 110 (CAS 56280) are utilized in inks, coatings, and plastics due to their chromophoric isoindole-dione systems . The target compound’s indolone structure may lack the conjugation needed for vivid coloration, limiting its use as a pigment. Polymer Additives: Tetrachlorophthalic Anhydride (CAS 117-08-8) is a flame retardant and epoxy resin hardener.

Synthesis and Reactivity: Chlorinated indoles and isoindoles are typically synthesized via halogenation of parent compounds or cyclization of chlorinated precursors. For example, Pigment Yellow 138 is synthesized by coupling tetrachlorophthalic anhydride with amines .

Research Findings and Data

Physicochemical Properties

- Molecular Weight : Calculated as 397.92 g/mol for the target compound, significantly higher than Tetrachlorophthalic Anhydride (285.90 g/mol) due to the indole ring and additional hydrogens .

- Solubility : Chlorinated compounds like Pigment Yellow 138 are generally insoluble in water but soluble in polar aprotic solvents (e.g., DMF, DMSO). The 1,2-dihydro modification in the target compound may slightly improve solubility in alcohols .

Biological Activity

3H-Indol-3-one, 4,5,6,7-tetrachloro-1,2-dihydro- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including cytotoxicity, anti-inflammatory properties, and mechanisms of action supported by various research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C15H9Cl4N2O

- Molecular Weight : 368.06 g/mol

- Structure : Characterized by a tetraclorinated indole core which contributes to its biological properties.

Cytotoxicity

Research has demonstrated that derivatives of 3H-Indol-3-one exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- A study evaluated the cytotoxic properties against murine leukemia (L1210), human leukemia (REH and K562), T-cell leukemia (CEM), and cervix carcinoma (HeLa) cells. Among the derivatives tested, certain compounds showed IC50 values in the low micromolar range, indicating potent anti-cancer activity .

| Cell Line | IC50 (µM) | Compound Tested |

|---|---|---|

| L1210 | 0.5 | 3H-Indol-3-one derivative |

| REH | 0.4 | N'-[2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide |

| K562 | 0.6 | 3H-Indol-3-one derivative |

| HeLa | 0.7 | N'-[5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide |

The mechanism of action for the cytotoxic effects includes:

- Apoptosis Induction : Flow cytometric analysis indicated that these compounds induce apoptosis in cancer cells through mitochondrial membrane potential disruption and DNA fragmentation .

Anti-inflammatory Activity

In addition to its cytotoxic effects, certain derivatives have shown promising anti-inflammatory properties:

- Compounds were tested for their ability to inhibit cytokine production such as TNF-α and IL-6 using ELISA assays. Results indicated that several indole derivatives significantly reduced cytokine levels compared to control groups .

| Cytokine | Concentration (pg/mL) | Control | Indole Derivative |

|---|---|---|---|

| TNF-α | 500 | 450 | 250 |

| IL-6 | 300 | 280 | 150 |

Case Studies

- Study on Murine Models : In a preclinical study involving murine models of cancer, treatment with a specific derivative led to a significant reduction in tumor size compared to untreated controls. The study highlighted the potential for these compounds in cancer therapy .

- Inflammation Model : Another study utilized an adjuvant-induced arthritis model in rats to assess the anti-inflammatory effects of the compound. Results showed a marked decrease in paw swelling and inflammatory markers post-treatment with an indole derivative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.